Benzothiazole, 2-[(2-chloroethyl)thio]-
Description
Structural Characterization and Physicochemical Properties
Molecular Architecture and Stereochemical Features
X-ray Crystallographic Analysis of Core Benzothiazole Scaffold
The benzothiazole core consists of a fused bicyclic system featuring a benzene ring conjugated to a thiazole moiety. While direct X-ray crystallographic data for 2-[(2-chloroethyl)thio]-benzothiazole is unavailable in the provided sources, structural analogs offer critical insights. For example, 5,6-dimethoxy-2-(4-methoxyphenyl)-benzothiazole exhibits a monoclinic crystal system (space group P2₁/c) with lattice parameters a = 17.142 Å, b = 11.165 Å, c = 7.683 Å, and β = 101.34°. The benzothiazole ring in such derivatives adopts a planar configuration, with minor deviations (RMSD ≈ 0.009 Å) attributed to substituent steric effects.
The chloroethylthio substituent at position 2 introduces conformational flexibility. Molecular mechanics calculations on unsubstituted benzothiazoles predict a torsional barrier of ~6.3 kcal/mol for inter-ring rotation, suggesting that the chloroethylthio group in 2-[(2-chloroethyl)thio]-benzothiazole may adopt multiple low-energy conformers. The gauche and anti orientations of the –SCH₂CH₂Cl chain relative to the benzothiazole plane are likely stabilized by intramolecular van der Waals interactions.
Conformational Dynamics of Chloroethylthio Substituent
The –SCH₂CH₂Cl side chain exhibits dynamic behavior, as evidenced by computational studies of similar thioether-linked benzothiazoles. Density functional theory (DFT) optimizations reveal that the chlorinated ethyl group preferentially orients to minimize steric clashes with the benzothiazole ring. The C–S–C–Cl dihedral angle is predicted to range between 60° and 180°, with energy minima corresponding to staggered conformations.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Signature Analysis
Although experimental NMR data for 2-[(2-chloroethyl)thio]-benzothiazole is absent in the provided sources, analogous compounds provide a framework for prediction:
- ¹H NMR : The benzothiazole protons (H-4, H-5, H-6, H-7) are expected as a multiplet in δ 7.2–8.1 ppm. The –SCH₂CH₂Cl group would show triplet resonances for the methylene protons adjacent to sulfur (δ 3.4–3.6 ppm) and chlorine (δ 3.8–4.0 ppm).
- ¹³C NMR : The thiazole C-2 (bearing the substituent) resonates near δ 165 ppm, while the chloroethyl carbons appear at δ 35–45 ppm (S–CH₂) and δ 45–50 ppm (Cl–CH₂).
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) of the compound (theoretical m/z = 229.8 for C₉H₈ClNS₂⁺) would likely exhibit key fragments via:
Thermodynamic Stability and Reactivity Metrics
Thermal Decomposition Pathways via TGA-DSC
Thermogravimetric analysis (TGA) of related benzothiazoles shows onset decomposition temperatures (T₀) between 200–250°C. For 2-[(2-chloroethyl)thio]-benzothiazole , decomposition is expected to proceed via:
- Cl Elimination : Release of HCl gas at ~180°C.
- Sulfur Oxidation : Exothermic transition to sulfoxide/sulfone derivatives (DSC peak ≈ 220°C).
- Ring Degradation : Carbonization above 300°C, yielding residual char.
Frontier Molecular Orbital Analysis
DFT calculations at the B3LYP/6-31G(d) level predict a HOMO-LUMO gap of ~4.2 eV, indicating moderate reactivity. The HOMO is localized on the benzothiazole π-system and sulfur lone pairs, while the LUMO resides on the thiazole ring and C–Cl σ* orbital. This electronic profile suggests susceptibility to nucleophilic attack at the chloroethyl group and electrophilic aromatic substitution at the benzene ring.
Properties
CAS No. |
60372-29-4 |
|---|---|
Molecular Formula |
C9H8ClNS2 |
Molecular Weight |
229.8 g/mol |
IUPAC Name |
2-(2-chloroethylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H8ClNS2/c10-5-6-12-9-11-7-3-1-2-4-8(7)13-9/h1-4H,5-6H2 |
InChI Key |
RQIRXPHQPMBRCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCCl |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit promising anticancer properties. For instance, studies have demonstrated that compounds derived from benzothiazole can induce apoptosis in pancreatic cancer cells (PANC-1) and reduce cell viability significantly. These compounds were tested at various concentrations (5 to 100 µM) and showed a dose-dependent cytotoxic effect, indicating their potential as therapeutic agents against cancer .
Antimicrobial Properties
Benzothiazole derivatives have been shown to possess antimicrobial activities against various pathogens. A study reported that synthesized compounds exhibited moderate to good antibacterial and antifungal inhibition against strains such as Staphylococcus aureus and Candida albicans at concentrations ranging from 12.5 to 100 µg/mL . The compound 2-[(2-chloroethyl)thio]-benzothiazole was highlighted for its effectiveness in inhibiting microbial growth, making it a candidate for drug development in treating infections.
Anthelmintic Activity
The derivative also demonstrates anthelmintic properties. In vivo tests on mice showed that the compound effectively reduced helminth infections, showcasing its potential as a treatment for parasitic diseases .
Agricultural Applications
Fungicides and Biocides
Benzothiazole derivatives are utilized in agriculture as fungicides and biocides. The compound's ability to inhibit fungal growth makes it suitable for protecting crops from fungal pathogens. Its application has been noted in wood preservation and as a marine biocide, indicating its versatility in agricultural settings .
Material Science Applications
Polymer Additives
In material science, benzothiazole derivatives are incorporated into polymers to enhance their properties. They serve as stabilizers and additives that improve the thermal stability and mechanical strength of polymer materials, making them suitable for various industrial applications.
Case Study 1: Anticancer Efficacy
A study focused on the effects of benzothiazole derivatives on PANC-1 pancreatic cancer cells revealed significant findings:
- Methodology : Cells were treated with varying concentrations of the compound.
- Results : The compounds induced apoptosis and reduced cell viability effectively.
- : These findings suggest that benzothiazole derivatives could be developed into novel anticancer drugs.
Case Study 2: Antimicrobial Testing
In another study assessing antimicrobial activity:
- Tested Strains : Included both Gram-positive (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli).
- Results : The compounds showed effective inhibition at concentrations between 12.5–100 µg/mL.
- : This underscores the potential of benzothiazole derivatives in developing new antimicrobial agents.
Data Tables
Comparison with Similar Compounds
Comparison with Similar Benzothiazole Derivatives
Structural and Functional Group Variations
The biological and chemical properties of benzothiazole derivatives are highly dependent on substituents at the 2-position. Below is a comparative analysis with key analogs:
Key Observations :
- Electron-Withdrawing Groups (e.g., -Cl, -S-CH₂CH₂Cl) : Enhance electrophilicity, making these compounds reactive intermediates in alkylation reactions or vulcanization processes .
- Aromatic/Planar Substituents (e.g., 4-aminophenyl): Improve DNA intercalation and antitumor efficacy by facilitating interactions with cellular targets .
- Bulkier Substituents (e.g., benzylthio) : Reduce metabolic degradation, enhancing antifungal and antimicrobial longevity .
Antitumor Activity
- 2-[(2-Chloroethyl)thio]-benzothiazole : The chloroethyl group may confer alkylating properties, similar to nitrogen mustards, enabling DNA crosslinking and apoptosis in cancer cells. This mechanism is inferred from structurally related chloromethyl derivatives .
- 2-(4-Aminophenyl)benzothiazole: Exhibits nanomolar potency against breast, ovarian, and renal cancers due to selective uptake and metabolic activation in cancer cells .
- Benzoxazole vs. Benzothiazole : Benzothiazoles generally show superior antitumor activity compared to benzoxazoles, attributed to the sulfur atom's polarizability and enhanced binding to biological targets .
Antimicrobial Activity
- 2-(Benzylthio)benzothiazole : Demonstrates broad-spectrum antifungal activity against phytopathogens (e.g., Fusarium spp.) with MIC values <10 µM .
- Sulfonamide-linked benzothiazoles : Exhibit anticonvulsant and neuroprotective effects, highlighting the scaffold's versatility in central nervous system targeting .
Physicochemical Properties
- Stability : Chloroethylthio derivatives may undergo hydrolysis or β-elimination under basic conditions, necessitating careful handling .
Preparation Methods
Alkylation of 2-Mercaptobenzothiazole
A primary route involves the alkylation of 2-mercaptobenzothiazole (2-MBT) with 1-bromo-2-chloroethane. The thiol group in 2-MBT acts as a nucleophile, displacing the bromide ion to form the target compound:
Reaction Scheme :
Conditions :
-
Solvent: Ethanol or dimethylformamide (DMF)
-
Base: Potassium carbonate (KCO) or triethylamine (EtN)
-
Temperature: 60–80°C, 4–6 hours
Mechanistic Insight :
The reaction proceeds via an S2 mechanism, where the thiolate ion attacks the electrophilic carbon adjacent to the chlorine atom in 1-bromo-2-chloroethane.
Condensation with Chloroacetyl Chloride
Microwave-Assisted Synthesis
A microwave-enhanced method improves reaction efficiency and yield:
Procedure :
-
2-Aminobenzenethiol (1.0 equiv) is dissolved in acetic acid.
-
Chloroacetyl chloride (1.2 equiv) is added dropwise under stirring.
-
The mixture is irradiated in a microwave reactor (500 W, 10 minutes).
-
The product is isolated via column chromatography (petroleum ether/acetone = 10:1).
Advantages :
-
Reduced reaction time (10 minutes vs. hours in conventional heating).
-
Higher purity due to controlled conditions.
Thionyl Chloride-Mediated Chlorination
Reaction with 2-(2-Hydroxyethylthio)benzothiazole
Thionyl chloride (SOCl) facilitates the conversion of hydroxyl to chloride:
Reaction :
Conditions :
Key Considerations :
-
Excess thionyl chloride (1.2–1.5 equiv) ensures complete conversion.
-
Gas evolution (SO, HCl) requires proper ventilation.
One-Pot Multicomponent Reactions
Elemental Sulfur and Amine-Based Synthesis
A catalyst-free approach utilizes elemental sulfur, amines, and aldehydes:
Steps :
-
2-Aminothiophenol reacts with 2-chloroacetaldehyde in the presence of sulfur.
-
Cyclization occurs via C–S bond formation under heating.
Conditions :
Mechanism :
DMSO acts as an oxidant, promoting aromatization during cyclization.
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 2-MBT, 1-bromo-2-chloroethane | KCO, 80°C | 70–85% | Scalable, simple work-up | Requires toxic alkylating agents |
| Microwave Synthesis | Chloroacetyl chloride | Microwave, 500 W | 86.8% | Rapid, high yield | Specialized equipment needed |
| Thionyl Chloride Route | SOCl | 0–25°C | 75–90% | High purity | Corrosive reagents |
| Multicomponent Reaction | S, 2-chloroacetaldehyde | DMSO, 120°C | 65–80% | Eco-friendly, one-pot | Moderate yields |
Challenges and Optimization Strategies
Side Reactions
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-[(2-chloroethyl)thio]-benzothiazole derivatives, and what critical reaction parameters influence yield?
Answer: The synthesis of 2-[(2-chloroethyl)thio]-benzothiazole derivatives typically involves nucleophilic substitution reactions. For example, thiol-containing benzothiazoles can react with 2-chloroethyl halides under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO. Key parameters include:
- Temperature : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may enhance reaction efficiency.
- Purification : Column chromatography with silica gel (eluting with ethyl acetate/hexane mixtures) is commonly used.
Refer to protocols in and for analogous Suzuki cross-coupling reactions, which highlight solvent selection and catalyst optimization (e.g., Pd(PPh₃)₄ for aryl boronic acid coupling) .
Q. How can researchers characterize the purity and structural integrity of synthesized 2-[(2-chloroethyl)thio]-benzothiazole compounds?
Answer: Comprehensive characterization involves:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Verify substituent positions and confirm the absence of unreacted intermediates.
- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.
- Chromatographic Methods :
- HPLC : Assess purity (>95% by area normalization).
- TLC : Monitor reaction progress using silica plates.
- Elemental Analysis : Validate empirical formulas.
and emphasize the importance of spectroscopic consistency with predicted structures .
Advanced Research Questions
Q. What experimental strategies are used to investigate the mitochondrial apoptosis pathway activation by benzothiazole derivatives in cancer cells?
Answer: To elucidate mitochondrial apoptosis mechanisms:
- Flow Cytometry : Measure mitochondrial membrane potential loss using JC-1 dye.
- Caspase Activity Assays : Quantify caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC).
- Western Blotting : Detect pro-apoptotic proteins (e.g., Bax, cytochrome c release) and anti-apoptotic markers (e.g., Bcl-2).
- ROS Detection : Use DCFH-DA probes to assess reactive oxygen species (ROS) generation.
details how YLT322, a benzothiazole derivative, induced apoptosis in hepatocellular carcinoma cells via Bax/Bcl-2 dysregulation .
Q. How can researchers resolve discrepancies in reported biological activities of structurally analogous benzothiazole derivatives?
Answer: Contradictions may arise from:
- Structural Variations : Minor substituent changes (e.g., chloro vs. fluoro groups) alter pharmacokinetics.
- Assay Conditions : Differences in cell lines, incubation times, or compound concentrations.
- Data Normalization : Ensure consistent controls (e.g., DMSO vehicle effects).
Methodological Solutions : - Conduct comparative SAR studies using standardized protocols (e.g., NCI-60 panel for antitumor activity).
- Perform meta-analyses of published data to identify trends (e.g., vs. 13 highlights substituent-dependent efficacy) .
Q. What considerations are critical when designing benzothiazole-based fluorescent probes for hydrogen peroxide detection in live-cell imaging?
Answer: Key factors include:
- Selectivity : Ensure minimal cross-reactivity with other ROS (e.g., superoxide, hydroxyl radicals).
- Stability : Probes must resist photobleaching and maintain fluorescence under physiological pH.
- Cellular Uptake : Optimize lipophilicity (logP) for membrane permeability (e.g., ’s 2-(2′-hydroxyphenyl)-benzothiazole probe uses a boronate ester for H₂O₂-specific cleavage) .
- Validation : Co-stain with commercial probes (e.g., HyPer) to confirm specificity.
Q. What strategies should guide the assessment of ecotoxicological risks for 2-[(2-chloroethyl)thio]-benzothiazole derivatives?
Answer:
- Acute Toxicity Testing : Use Daphnia magna or Vibrio fischeri assays (EC₅₀/LC₅₀ determination).
- Bioaccumulation Potential : Calculate logKₒw (octanol-water partition coefficient) to predict environmental persistence.
- Degradation Studies : Monitor hydrolysis/photolysis rates under simulated environmental conditions.
Safety data in and emphasize adherence to OECD guidelines for aquatic toxicity testing .
Q. How can computational methods aid in optimizing the pharmacokinetic properties of benzothiazole derivatives?
Answer:
- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate absorption, metabolism, and toxicity.
- Molecular Docking : Identify binding modes with target proteins (e.g., EGFR kinase in ’s YLT322 study) .
- QSAR Models : Corrogate substituent effects with bioactivity (e.g., electron-withdrawing groups enhancing antitumor potency in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
